Antibacterial agent 92

aminoacyl-tRNA synthetase enzyme inhibition Salmonella enterica

Triple-site aminoacyl-tRNA synthetase (aaRS) inhibitor validated by SeThrRS cocrystal structure (PDB: 7WMI). Simultaneously occupies ATP, amino acid, and tRNA binding pockets — first documented triple-site aaRS inhibitor class. Well-characterized reference with IC₅₀ 0.58 μM against SeThrRS and MIC 2-8 μg/mL. Essential for aaRS SAR studies, crystallography, and antimicrobial susceptibility benchmarking. Not interchangeable with single/dual-site aaRS inhibitors.

Molecular Formula C30H28Cl2F3N5O4
Molecular Weight 650.5 g/mol
Cat. No. B15140865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 92
Molecular FormulaC30H28Cl2F3N5O4
Molecular Weight650.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC=C(C=C4)C(F)(F)F)N)O
InChIInChI=1S/C30H28Cl2F3N5O4/c1-16(41)27(36)28(43)39-25(19-4-2-3-18(11-19)17-5-7-20(8-6-17)30(33,34)35)14-37-26(42)9-10-40-15-38-24-13-23(32)22(31)12-21(24)29(40)44/h2-8,11-13,15-16,25,27,41H,9-10,14,36H2,1H3,(H,37,42)(H,39,43)/t16-,25+,27+/m1/s1
InChIKeyMITSAJKYFZWXSM-YDZMPMGISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 92: A First-in-Class Triple-Site aaRS Inhibitor (CAS 3031483-24-3)


Antibacterial agent 92 (also designated as Compound 36k) is a synthetic small-molecule antibacterial compound with a molecular formula of C₃₀H₂₈Cl₂F₃N₅O₄ and a molecular weight of 650.48 g/mol . It functions as a triple-site inhibitor of aminoacyl-tRNA synthetases (aaRSs), specifically targeting Salmonella enterica threonyl-tRNA synthetase (SeThrRS) [1]. As the first documented class of inhibitors capable of simultaneously occupying all three substrate binding sites on an aaRS enzyme, this compound represents a structurally validated proof-of-concept for multi-site aaRS inhibition as an antibacterial strategy [2]. The compound's binding mode has been unambiguously confirmed through cocrystal structures with SeThrRS, demonstrating substrate-mimicking interactions across the ATP, amino acid, and tRNA binding pockets [3].

Why Antibacterial Agent 92 Cannot Be Replaced by Generic aaRS Inhibitors


Generic substitution among aaRS inhibitors is scientifically unsound due to the fundamentally divergent binding architectures across this compound class. While conventional aaRS inhibitors occupy only one or two of the three substrate binding sites [1], Antibacterial agent 92 and its structural analogs (36b, 36k, 36l) constitute the first and only class of triple-site aaRS inhibitors validated by cocrystal structures [2]. This three-point binding engagement translates into quantifiable differences in both enzyme inhibition potency and whole-cell antibacterial activity. For instance, within the same triple-site series, IC₅₀ values against SeThrRS vary by more than 100-fold (from 19 nM for 36j to 2.10 μM for 36b), while MIC ranges differ markedly depending on structural modifications to the quinazolinone moiety and the biphenyl substitution pattern [3]. Substituting Antibacterial agent 92 with a single-site or dual-site aaRS inhibitor—or even an untested triple-site analog—without head-to-head comparative data would introduce uncontrolled variables in target engagement, antibacterial spectrum, and potency that compromise experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence for Antibacterial Agent 92 Procurement Decisions


Enzyme Inhibition Potency: Antibacterial Agent 92 Achieves 3.6-Fold Greater SeThrRS Inhibition vs. Closest Analog 36b

In a direct head-to-head enzymatic assay within the same study, Antibacterial agent 92 (Compound 36k) inhibited Salmonella enterica threonyl-tRNA synthetase with an IC₅₀ of 0.58 μM, whereas the closely related analog Antibacterial agent 91 (Compound 36b) exhibited an IC₅₀ of 2.10 μM against the identical enzyme target [1]. The 3.6-fold difference in potency is attributable to specific structural variations in the aryl substitution pattern—36k incorporates a 4-(trifluoromethyl)phenyl moiety at the biphenyl terminus, while 36b features a naphthalen-2-yl group [2]. Both compounds were evaluated under identical assay conditions targeting SeThrRS, and both belong to the same triple-site inhibitor series, making this a controlled intra-class comparison.

aminoacyl-tRNA synthetase enzyme inhibition Salmonella enterica

Whole-Cell Antibacterial Activity: Triple-Site Inhibitors Demonstrate 4- to 16-Fold MIC Improvement Over Dual-Site ThrRS Inhibitors

Antibacterial agent 92 (Compound 36k), along with analogs 36b and 36l, exhibited minimum inhibitory concentration (MIC) values ranging from 2 to 8 μg/mL against the tested bacterial panel [1][2]. This MIC range is quantitatively superior to those of previously reported dual-site threonyl-tRNA synthetase inhibitors, which typically demonstrate MIC values of 16–32 μg/mL under comparable testing conditions. For example, the dual-site inhibitor ThrRS-IN-1 (Compound 30d), which targets the tRNA and L-threonine binding pockets but lacks ATP site engagement, shows an IC₅₀ of 1.4 μM against SeThrRS and MIC values of 16–32 μg/mL against tested strains [3]. The 4- to 16-fold improvement in whole-cell potency correlates with the triple-site binding mode, which simultaneously engages the ATP, amino acid, and tRNA binding sites as confirmed by cocrystal structures and isothermal titration calorimetry competition assays [4].

minimum inhibitory concentration antibacterial activity structure-activity relationship

Binding Mechanism Differentiation: Structurally Validated Triple-Site Occupancy Distinguishes Antibacterial Agent 92 from All Prior aaRS Inhibitors

Cocrystal structures of Antibacterial agent 92 and its analogs (36b, 36k, 36l) bound to SeThrRS unambiguously confirmed their substrate-mimicking triple-site binding mode, simultaneously occupying the ATP-binding pocket, the amino acid-binding pocket, and the tRNA-binding region [1][2]. Isothermal titration calorimetry (ITC) assays further verified that these compounds compete with all three natural substrates (ATP, L-threonine, and tRNA) for SeThrRS binding [3]. In contrast, all previously reported aaRS inhibitors—including borrelidin (a ThrRS inhibitor occupying the amino acid and tRNA sites), mupirocin (an IleRS inhibitor occupying the amino acid site), and the dual-site inhibitor Compound 30d—occupy only one or two substrate binding sites [4]. This triple-site engagement represents the first documented class of inhibitors capable of simultaneously mimicking all three aaRS substrates, a mechanistic distinction that underlies both the enhanced enzyme inhibition potency and the improved whole-cell antibacterial activity.

crystal structure binding mode isothermal titration calorimetry

Scientifically Validated Application Scenarios for Antibacterial Agent 92 in Research and Development


Target Validation and Mechanistic Studies of Triple-Site aaRS Inhibition

Antibacterial agent 92 serves as a structurally validated tool compound for investigating the functional consequences of simultaneous occupancy of all three aaRS substrate binding sites. Unlike single-site inhibitors (e.g., mupirocin) or dual-site inhibitors (e.g., Compound 30d), Antibacterial agent 92's triple-site binding mode—confirmed by cocrystal structures (PDB: 7WMI) and ITC competition assays [1]—enables researchers to interrogate how multi-site target engagement alters enzyme kinetics, cellular protein synthesis dynamics, and bacterial stress responses. This compound is particularly valuable for academic and pharmaceutical laboratories conducting structure-activity relationship (SAR) studies on the quinazolinone-based aaRS inhibitor scaffold, as its IC₅₀ of 0.58 μM and MIC range of 2–8 μg/mL provide a well-characterized reference point for evaluating novel analogs [2].

Antibacterial Susceptibility Testing and Spectrum-of-Activity Profiling for Gram-Negative Pathogen Research

With MIC values of 2–8 μg/mL against tested bacterial strains [1], Antibacterial agent 92 is suitable for inclusion in antimicrobial susceptibility testing panels focused on Gram-negative pathogens, particularly Salmonella enterica. The compound's 4- to 16-fold MIC advantage over dual-site ThrRS inhibitors [2] makes it a more sensitive probe for detecting aaRS-dependent growth inhibition in bacterial strains with moderate intrinsic resistance. Clinical microbiology research laboratories and antibacterial discovery programs can employ Antibacterial agent 92 as a reference compound when benchmarking novel aaRS-targeting agents, given its established enzyme inhibition profile (IC₅₀ = 0.58 μM against SeThrRS) and the availability of direct comparator data for analogs 36b (IC₅₀ = 2.10 μM) and 36l .

Structural Biology Research on aaRS-Inhibitor Complexes

The availability of high-resolution cocrystal structures for Antibacterial agent 92 and its analogs bound to SeThrRS (PDB: 7WMI) [1] positions this compound as an essential reference for structural biology investigations of aaRS-inhibitor interactions. Researchers engaged in fragment-based drug design, computational docking studies, or cryo-EM analysis of aaRS complexes can utilize Antibacterial agent 92 as a structurally characterized ligand whose binding pose across all three substrate pockets is unambiguously defined [2]. The compound's commercial availability through multiple vendors (TargetMol, MedChemExpress, InvivoChem) with documented purity specifications (≥98%) ensures reproducibility for crystallization trials and biophysical binding assays requiring precisely characterized small-molecule ligands .

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